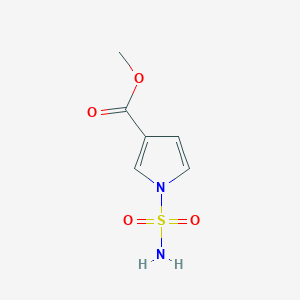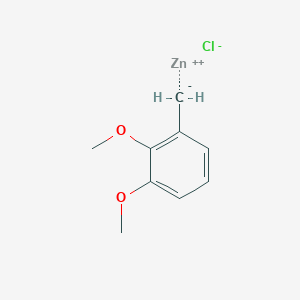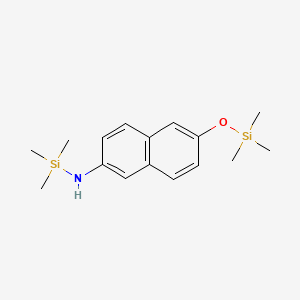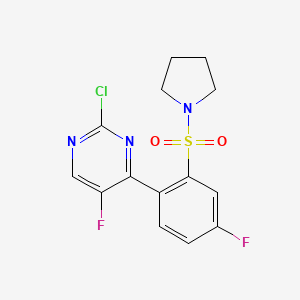
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine typically involves multiple steps, starting from simpler precursor compounds. One common method involves the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . This reaction is known for its efficiency in forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other pharmaceutical agents.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Chemical Research:
作用機序
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This mechanism is particularly relevant in the context of kinase inhibitors, where the compound can interfere with the phosphorylation process essential for cell signaling and proliferation .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A simpler pyrimidine derivative used as a starting material for various chemical syntheses.
2,4-Dichloro-5-fluoropyrimidine:
5-Chloro-2-fluoropyridine: A related compound with similar chemical properties and applications.
Uniqueness
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable scaffold for drug design and development.
特性
分子式 |
C14H12ClF2N3O2S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
2-chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine |
InChI |
InChI=1S/C14H12ClF2N3O2S/c15-14-18-8-11(17)13(19-14)10-4-3-9(16)7-12(10)23(21,22)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6H2 |
InChIキー |
KVOHGFXIGSPTOT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)C3=NC(=NC=C3F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


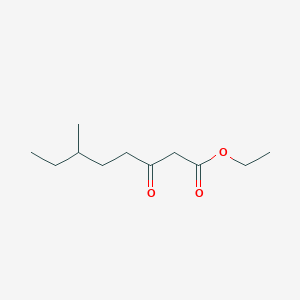
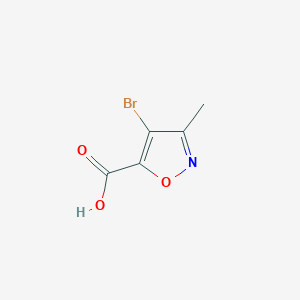
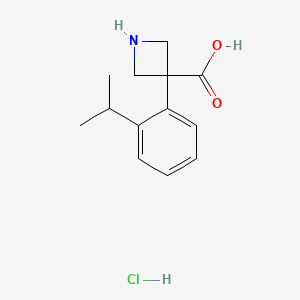
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)

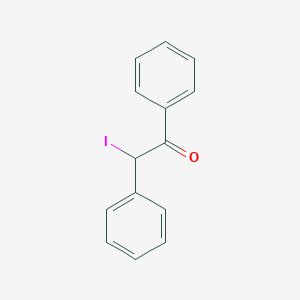
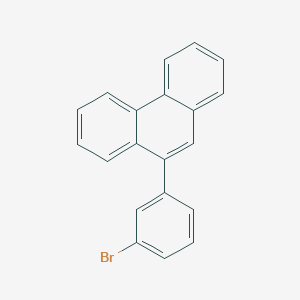
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
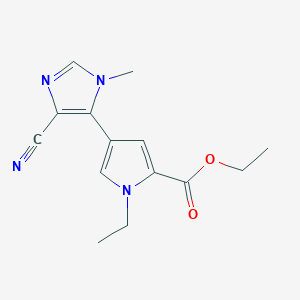
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
